Circumtrindene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

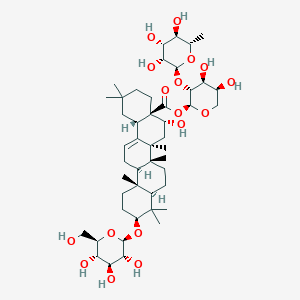

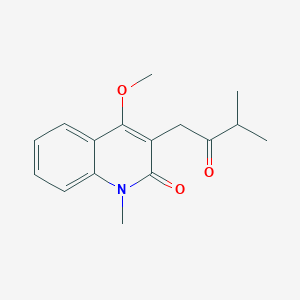

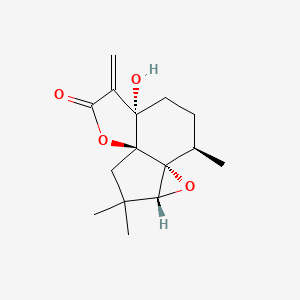

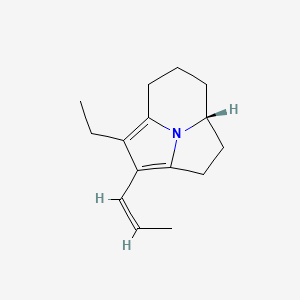

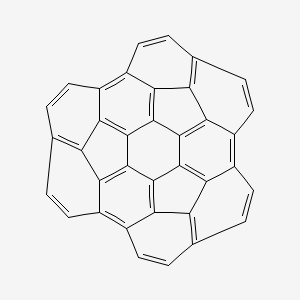

Circumtrindene is an ortho- and peri-fused polycyclic arene.

Scientific Research Applications

Fullerene-like Reactivity and Planar Polycyclic Aromatic Hydrocarbons (PAHs) Behavior

Circumtrindene, a C36H12 open geodesic polyarene, demonstrates unique reactivity, exhibiting fullerene-like behavior at its interior carbon atoms and characteristics akin to planar PAHs at its edge carbons. This dual behavior allows for site-selective covalent functionalization. Traditional fullerene functionalization methods like the Bingel–Hirsch and Prato reactions can modify its interior carbon atoms, while normal electrophilic aromatic substitution can functionalize its rim. This has implications for extending the π-system of the polyarene and exploring the magnetic environment around the hydrocarbon bowl (Cho, Ansems, & Scott, 2014).

Model for Oxidation of Nanotube Caps

Circumtrindene also serves as a model for studying the oxidation of nanotube caps. Research using density functional calculations has shown that the addition of an oxygen atom to circumtrindene can result in different structures, depending on the site of addition. This has significant implications for understanding the chemistry of nanotube oxidation and its potential applications (Steckel, Jordan, & Avouris, 2002).

Cation–π Complexes Formation

Another area of interest is the formation of cation–π complexes with circumtrindene. Studies have shown that it forms complexes with silver ion and tetramethylammonium ion in chloroform solution. This property is key for understanding interactions in a variety of chemical and biological systems (Ansems & Scott, 2004).

Hydrogen Adsorption Study

The hydrogen adsorption properties of circumtrindene have been evaluated, particularly when decorated with Li and Li+. The results are pivotal for understanding adsorption properties and have implications for energy storage technologies (Reisi-Vanani & Shabani, 2017).

properties

Product Name |

Circumtrindene |

|---|---|

Molecular Formula |

C36H12 |

Molecular Weight |

444.5 g/mol |

IUPAC Name |

tridecacyclo[26.7.1.02,27.03,7.04,25.05,14.06,11.08,35.015,24.018,23.021,29.022,26.032,36]hexatriaconta-1,3(7),4,6(11),8(35),9,12,14,16,18(23),19,21(29),22(26),24,27,30,32(36),33-octadecaene |

InChI |

InChI=1S/C36H12/c1-7-16-17-9-3-14-5-11-20-21-12-6-15-4-10-19-18-8-2-13(1)22-25(16)31-32(26(18)22)34-28(19)24(15)30(21)36(34)35-29(20)23(14)27(17)33(31)35/h1-12H |

InChI Key |

QMGQDOOJOCPYIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C=CC4=C5C3=C6C7=C2C8=C1C=CC9=C1C=CC2=C3C1=C(C7=C98)C1=C3C(=C(C5=C61)C=C4)C=C2 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.